Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 1261235-45-3) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 4-methyl-pyrimidin-2-yl substituent. This molecule is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its structural framework allows for versatile modifications, making it valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-6-9-17-14(18-12)20-10-7-13(8-11-20)19(5)15(21)22-16(2,3)4/h6,9,13H,7-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHECLASBYITEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Substrates : Piperidin-4-amine (1.0 eq), 2-chloro-4-methylpyrimidine (1.2 eq)
-
Base : Potassium carbonate (3.0 eq)
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 80–120°C
-
Duration : 12–24 hours
Example Protocol (adapted from):
Piperidin-4-amine (5.0 g, 49.5 mmol) and 2-chloro-4-methylpyrimidine (6.7 g, 52.5 mmol) were dissolved in DMF (50 mL). Potassium carbonate (20.5 g, 148.5 mmol) was added, and the mixture was stirred at 100°C for 16 hours. The reaction was quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 1-(4-methylpyrimidin-2-yl)piperidin-4-amine as a white solid (7.2 g, 80% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | >95% |
| Characterization | NMR, ESI-MS |
Methylation of the Primary Amine
The primary amine at the 4-position of the piperidine is converted to a secondary amine via reductive amination with formaldehyde.
Reaction Conditions:
-
Substrates : 1-(4-Methylpyrimidin-2-yl)piperidin-4-amine (1.0 eq), formaldehyde (1.5 eq)
-
Reducing Agent : Sodium cyanoborohydride (1.2 eq)
-
Solvent : Methanol
-
Temperature : Room temperature
-
Duration : 6–12 hours
Example Protocol:
1-(4-Methylpyrimidin-2-yl)piperidin-4-amine (5.0 g, 22.7 mmol) was dissolved in methanol (50 mL). Formaldehyde (37% aqueous solution, 2.8 mL, 34.1 mmol) and sodium cyanoborohydride (2.1 g, 27.2 mmol) were added. The mixture was stirred at room temperature for 8 hours, neutralized with saturated NaHCO₃, and extracted with dichloromethane. The organic layer was dried (MgSO₄) and concentrated to give N-methyl-1-(4-methylpyrimidin-2-yl)piperidin-4-amine (4.8 g, 90% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >97% |
| Side Products | <5% tertiary amine |
tert-Butyl Carbamate Protection
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to form the final product.
Reaction Conditions:
-
Substrates : N-Methyl-1-(4-methylpyrimidin-2-yl)piperidin-4-amine (1.0 eq), Boc₂O (1.1 eq)
-
Base : Triethylamine (1.5 eq)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Duration : 2–4 hours
Example Protocol (adapted from):
N-Methyl-1-(4-methylpyrimidin-2-yl)piperidin-4-amine (4.0 g, 16.3 mmol) was dissolved in DCM (40 mL). Triethylamine (3.4 mL, 24.5 mmol) and Boc₂O (3.9 g, 17.9 mmol) were added at 0°C. The mixture was stirred at room temperature for 3 hours, washed with water, and purified via column chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a colorless oil (5.1 g, 88% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| NMR (CDCl₃) | δ 1.47 (s, 9H, Boc), 2.38 (s, 3H, CH₃), 3.20–3.80 (m, 5H, piperidine), 6.70 (d, 1H, pyrimidine) |
Alternative Pathways and Optimization
One-Pot Alkylation-Protection Strategy
In some cases, the methylation and Boc protection are combined. For example, using methyl isocyanate with Boc₂O under microwave irradiation reduces reaction time (90% yield,).
Catalytic Methods
Iron(III) triflate or guanidine hydrochloride accelerates Boc protection, achieving yields >90% in solvent-free conditions ().
Challenges and Mitigation
-
Over-Alkylation : Controlled stoichiometry of formaldehyde and low-temperature conditions minimize tertiary amine formation.
-
Pyrimidine Stability : Avoid strong acids/bases during substitution to prevent ring degradation.
Industrial-Scale Considerations
-
Cost Efficiency : DMF and acetonitrile are preferred for scalability.
-
Purification : Crystallization from ethanol/water improves purity (>99%) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions result in reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the modulation of enzyme activity.
Case Study : Research has indicated that derivatives of pyrimidine compounds exhibit inhibitory effects on specific kinases involved in cancer progression. This compound may serve as a lead compound for developing kinase inhibitors, which are crucial in cancer therapy.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes critical to various biochemical pathways. Its mechanism involves binding to active sites of enzymes, thereby preventing substrate interaction.
Example : Inhibitors targeting DprE1, an essential enzyme in the synthesis of the cell wall of Mycobacterium tuberculosis, have shown promise in antituberculosis therapies. This compound could be evaluated for similar inhibitory effects.
Agrochemical Applications
Due to its structural characteristics, this compound may also find applications in the agrochemical industry, particularly as a potential pesticide or herbicide. The pyrimidine ring is known for its biological activity, making it suitable for developing agrochemical agents.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Primary Application |
|---|---|---|
| This compound | Pyrimidine and piperidine moieties | Potential kinase inhibitor |
| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol | Hydroxyl group and chlorine substitution | Intermediate in organic synthesis |
| 4-Piperidin-1-yl-pyrrolo[2,3-d]pyrimidine | Heterocyclic structure | Anticancer agent |
Research Findings and Insights
Recent studies have emphasized the importance of pyrimidine derivatives in drug discovery. The unique properties of this compound position it as a promising candidate for further investigation:
- Biological Activity : Its interaction with various molecular targets could lead to the development of new therapeutic agents.
- Synthetic Pathways : Various synthetic routes can be employed to optimize yield and purity, enhancing its availability for research and application.
- Potential Side Effects : As with any bioactive compound, understanding the pharmacokinetics and potential side effects is crucial for safe application.
Mechanism of Action
The mechanism by which Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The precise molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Carbamic Acid tert-Butyl Ester Derivatives
Key Comparisons:
Synthetic Accessibility :
- The target compound and its pyrimidine analogs (e.g., [1-(6-methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester) are synthesized via palladium-catalyzed cross-coupling reactions, enabling precise substitution on the piperidine ring . In contrast, acetylated derivatives (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) are prepared via straightforward acylation .
- The tert-butyl carbamate group is retained across all analogs for stability, but substituents like 4-methoxybenzyl () or 2,3-dihydrobenzo[1,4]dioxine () require tailored coupling reagents.
Physicochemical Properties :
- The 4-methyl-pyrimidin-2-yl group in the target compound enhances hydrophilicity compared to lipophilic substituents like 4-methoxybenzyl ().
- The acetylated derivative () has a lower molecular weight (242.30 vs. 268.24) but reduced hydrogen-bonding capacity due to the absence of a heteroaromatic ring.
Derivatives with bulky substituents (e.g., 2,3-dihydrobenzo[1,4]dioxine-2-carbonyl in ) exhibit activity as neurotensin receptor agonists, highlighting the role of steric bulk in target engagement .
Stability and Reactivity: The tert-butyl ester in all compounds is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/MeOH in ). Pyrimidine-containing analogs (e.g., and ) may exhibit π-π stacking interactions in biological systems, unlike non-aromatic derivatives .
Biological Activity
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester, often referred to as a piperidine derivative, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H20N4O2
- Molar Mass : 252.33 g/mol
- CAS Number : 1261232-55-6
The compound features a piperidine ring substituted with a 4-methyl-pyrimidine moiety, which is crucial for its biological activity. The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is essential for RNA polymerase II transcription and the expression of anti-apoptotic proteins like Mcl-1 .
2. Neuropharmacological Effects
The compound has also been investigated for its effects on neurodegenerative diseases. Its structural similarity to known acetylcholinesterase inhibitors suggests potential use in Alzheimer's disease therapy.
- Inhibition of Cholinesterases : Studies have shown that derivatives of this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in regulating neurotransmitter levels in the brain .
Case Study 1: Anticancer Efficacy
In a controlled study involving FaDu hypopharyngeal tumor cells, the compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to its ability to disrupt mitochondrial function and activate apoptotic pathways.
Case Study 2: Neuroprotective Properties
In animal models of Alzheimer's disease, administration of the compound showed improvements in memory retention and cognitive function, likely through enhanced cholinergic transmission due to AChE inhibition.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and the pyrimidine moiety significantly affect biological activity. The presence of nitrogen atoms within the cyclic structures appears to enhance binding affinity to target proteins involved in cancer progression and neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrimidine derivatives with piperidine intermediates followed by tert-butyl carbamate protection. For example, analogous compounds (e.g., tert-butyl carbamate derivatives) are synthesized via NaH-mediated alkylation or Pd-catalyzed coupling under inert atmospheres (40–100°C) . Solvent choice (e.g., DMF or tert-butanol) and base selection (e.g., Cs₂CO₃) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical for isolating the target compound .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to verify the piperidine ring conformation, pyrimidine substituents, and tert-butyl group (δ ~1.4 ppm for nine equivalent protons). Compare with structurally similar compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for C₁₇H₂₇N₅O₂: 333.2163 g/mol). Exact mass data for analogs (e.g., 292.1688 for tert-butyl 4-aminophenoxy piperidine derivatives) can guide interpretation .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure data resolution <1.0 Å to resolve potential ambiguities in the pyrimidine-piperidine linkage .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Analogous tert-butyl carbamates show limited water solubility but dissolve fully in DMSO .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the tert-butyloxycarbonyl (Boc) group, which is sensitive to acidic conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns vs. computational models) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility in the piperidine ring, which may cause unexpected splitting .
- DFT Calculations : Optimize the molecular geometry using Gaussian or similar software. Compare computed chemical shifts (e.g., via GIAO method) with experimental data to validate stereoelectronic effects .
Q. What strategies are effective for optimizing enantiomeric purity in analogs of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients. For example, tert-butyl 4-aminophenoxy piperidine derivatives achieve >99% ee under optimized conditions .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to control stereochemistry at the piperidine-pyre midine junction .
Q. How can researchers design experiments to analyze the biological activity of this compound, particularly its interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carbamate group and active-site residues .
- Enzyme Assays : Perform kinetic studies (e.g., fluorescence-based assays) to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results via dose-response curves .
Q. What experimental approaches mitigate challenges in isolating structural isomers during synthesis?
- Methodological Answer :
- Dynamic Kinetic Resolution : Use chiral acids (e.g., tartaric acid) to preferentially crystallize one isomer from racemic mixtures .
- HPLC Method Development : Optimize mobile phase composition (e.g., acetonitrile/0.1% TFA) to separate diastereomers. For example, tert-butyl piperidine carbamates often require <5% acetonitrile for baseline separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
